molecular formula C7H4F2N4S B13865655 3-(3,5-Difluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(3,5-Difluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13865655
M. Wt: 214.20 g/mol
InChI Key: GCOBRJKKELUMBX-UHFFFAOYSA-N
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Description

3-(3,5-Difluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a pyridine ring substituted with fluorine atoms at the 3 and 5 positions, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 3,5-difluoropyridine with appropriate thiadiazole precursors under controlled conditions. One common method involves the use of reagents such as phosphorus pentachloride (PCl5) and sulfur sources to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-(3,5-Difluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The fluorine atoms and thiadiazole ring contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Difluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both fluorine-substituted pyridine and thiadiazole rings, which confer distinct chemical and biological properties. Its dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H4F2N4S

Molecular Weight

214.20 g/mol

IUPAC Name

3-(3,5-difluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H4F2N4S/c8-3-1-4(9)5(11-2-3)6-12-7(10)14-13-6/h1-2H,(H2,10,12,13)

InChI Key

GCOBRJKKELUMBX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)C2=NSC(=N2)N)F

Origin of Product

United States

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